UNC-2170: An In-Depth Technical Guide to its Mechanism of Action as a 53BP1 Antagonist
UNC-2170: An In-Depth Technical Guide to its Mechanism of Action as a 53BP1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC-2170 is a first-in-class, fragment-like small molecule antagonist of the p53-binding protein 1 (53BP1). It operates through competitive inhibition of the 53BP1 tandem Tudor domain, a critical interaction module that recognizes dimethylated lysine 20 on histone H4 (H4K20me2). This binding event is a key step in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs). By occluding the H4K20me2 binding site, UNC-2170 effectively disrupts the localization of 53BP1 to damaged chromatin, thereby impairing the non-homologous end joining (NHEJ) pathway of DNA repair. This technical guide provides a comprehensive overview of the mechanism of action of UNC-2170, including detailed experimental protocols and quantitative binding data.
Core Mechanism of Action
UNC-2170 functions as a competitive antagonist of 53BP1's tandem Tudor domain. The core of its mechanism lies in its ability to mimic the binding of the endogenous H4K20me2 histone mark, thus preventing 53BP1 from engaging with chromatin at sites of DNA double-strand breaks.[1]
The key steps in the mechanism of action are:
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Binding to the 53BP1 Tandem Tudor Domain: UNC-2170 directly interacts with the aromatic cage of the 53BP1 tandem Tudor domain, the same pocket that recognizes and binds to H4K20me2.[1]
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Competitive Inhibition: By occupying this binding site, UNC-2170 competitively inhibits the interaction between 53BP1 and its histone ligand.
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Disruption of 53BP1 Localization: This prevention of binding to H4K20me2 impedes the recruitment and accumulation of 53BP1 at DNA double-strand break sites.
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Impairment of Non-Homologous End Joining (NHEJ): As 53BP1 is a critical factor in promoting the NHEJ pathway of DNA repair, its inhibition by UNC-2170 leads to a reduction in NHEJ efficiency.
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Cellular Consequences: The disruption of 53BP1 function has been shown to sensitize cells to DNA damaging agents and to suppress class switch recombination (CSR) in B cells, a physiological process that relies on functional 53BP1-mediated NHEJ.[1][2]
Quantitative Data
The binding affinity and inhibitory potency of UNC-2170 against 53BP1 have been characterized using various biophysical and biochemical assays.
| Parameter | Value | Assay | Reference |
| Dissociation Constant (Kd) | 22 ± 2.5 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| IC50 | 29 µM | AlphaScreen | [2] |
Table 1: Binding Affinity and Potency of UNC-2170 for 53BP1
UNC-2170 exhibits notable selectivity for 53BP1 over other methyl-lysine binding proteins.
| Methyl-lysine Binding Protein | IC50 (µM) |
| 53BP1 | 29 |
| L3MBTL1 | >500 |
| L3MBTL3 | >500 |
| JMJD2A | >500 |
| JMJD2C | >500 |
| CBX7 | >500 |
| RAG2 | >500 |
| TAF1 | >500 |
| TAF1L | >500 |
| PHF20 | >500 |
Table 2: Selectivity Profile of UNC-2170
Experimental Protocols
AlphaScreen Assay for 53BP1 Inhibition
This assay was utilized to determine the in vitro potency of UNC-2170 in disrupting the interaction between the 53BP1 tandem Tudor domain and a biotinylated H4K20me2 peptide.
Materials:
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His-tagged 53BP1 tandem Tudor domain (residues 1485-1616)
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Biotinylated H4K20me2 peptide (Ac-SGRGK(me2)GGKGLGKGGAKRHR-biotin)
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Streptavidin-coated Donor beads (PerkinElmer)
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Nickel Chelate Acceptor beads (PerkinElmer)
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Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
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UNC-2170 stock solution in DMSO
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384-well ProxiPlate (PerkinElmer)
Protocol:
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A 2X solution of the His-tagged 53BP1 tandem Tudor domain (final concentration 50 nM) and the biotinylated H4K20me2 peptide (final concentration 25 nM) was prepared in Assay Buffer.
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UNC-2170 was serially diluted in DMSO and then diluted in Assay Buffer to create 4X compound solutions.
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5 µL of the 4X compound solution was added to the wells of a 384-well plate.
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10 µL of the 2X protein-peptide mixture was added to each well.
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The plate was incubated at room temperature for 15 minutes.
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A 2X solution of Donor and Acceptor beads (final concentration 10 µg/mL each) was prepared in Assay Buffer and 5 µL was added to each well.
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The plate was incubated in the dark at room temperature for 1 hour.
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The AlphaScreen signal was read on an EnVision plate reader (PerkinElmer).
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IC50 values were calculated from the dose-response curves using GraphPad Prism.
Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the binding affinity (Kd) of UNC-2170 to the 53BP1 tandem Tudor domain.
Materials:
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His-tagged 53BP1 tandem Tudor domain (residues 1485-1616)
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UNC-2170
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ITC Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl
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MicroCal iTC200 (GE Healthcare)
Protocol:
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The 53BP1 tandem Tudor domain was dialyzed overnight against ITC Buffer.
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UNC-2170 was dissolved in ITC Buffer.
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The sample cell was filled with 50 µM 53BP1 protein.
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The injection syringe was filled with 500 µM UNC-2170.
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The experiment was performed at 25°C with a stirring speed of 750 rpm.
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An initial injection of 0.4 µL was followed by 19 injections of 2 µL with a 150-second spacing.
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The data were analyzed using the Origin software package, fitting to a one-site binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
